molecular formula C14H17BrClN3O2 B4698972 N-(4-bromo-2-chlorophenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea

N-(4-bromo-2-chlorophenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea

Cat. No.: B4698972
M. Wt: 374.66 g/mol
InChI Key: IIHBHBRCSYDPLT-UHFFFAOYSA-N
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Description

N-(4-bromo-2-chlorophenyl)-N’-[3-(2-oxo-1-pyrrolidinyl)propyl]urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a bromine and chlorine atom on the phenyl ring, as well as a pyrrolidinone moiety attached to the urea linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-chlorophenyl)-N’-[3-(2-oxo-1-pyrrolidinyl)propyl]urea typically involves the reaction of 4-bromo-2-chloroaniline with 3-(2-oxo-1-pyrrolidinyl)propyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea derivative.

Industrial Production Methods

In an industrial setting, the production of N-(4-bromo-2-chlorophenyl)-N’-[3-(2-oxo-1-pyrrolidinyl)propyl]urea may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-chlorophenyl)-N’-[3-(2-oxo-1-pyrrolidinyl)propyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives with various functional groups.

Scientific Research Applications

N-(4-bromo-2-chlorophenyl)-N’-[3-(2-oxo-1-pyrrolidinyl)propyl]urea has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-chlorophenyl)-N’-[3-(2-oxo-1-pyrrolidinyl)propyl]urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-(4-bromo-2-chlorophenyl)-N’-[3-(2-oxo-1-pyrrolidinyl)propyl]urea can be compared with other urea derivatives that possess similar structural features. Some similar compounds include:

  • N-(4-bromo-2-chlorophenyl)-N’-[3-(2-oxo-1-pyrrolidinyl)ethyl]urea
  • N-(4-bromo-2-chlorophenyl)-N’-[3-(2-oxo-1-pyrrolidinyl)butyl]urea

These compounds share the core urea structure but differ in the length and nature of the alkyl chain attached to the pyrrolidinone moiety. The unique combination of substituents in N-(4-bromo-2-chlorophenyl)-N’-[3-(2-oxo-1-pyrrolidinyl)propyl]urea contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

1-(4-bromo-2-chlorophenyl)-3-[3-(2-oxopyrrolidin-1-yl)propyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrClN3O2/c15-10-4-5-12(11(16)9-10)18-14(21)17-6-2-8-19-7-1-3-13(19)20/h4-5,9H,1-3,6-8H2,(H2,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIHBHBRCSYDPLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CCCNC(=O)NC2=C(C=C(C=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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